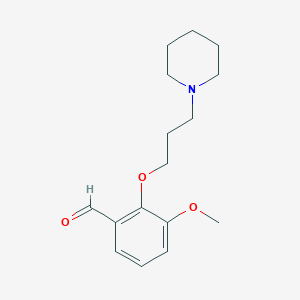

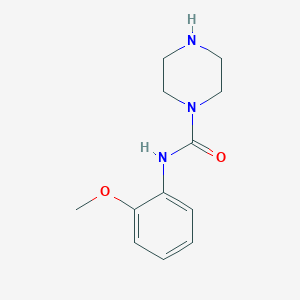

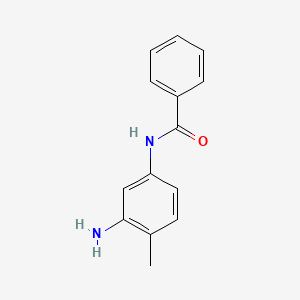

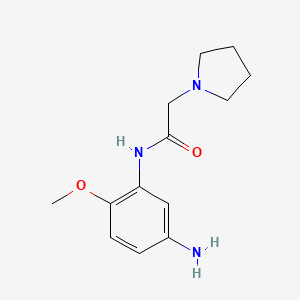

N-(2-methoxyphenyl)piperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxyphenyl)piperazine-1-carboxamide” is an effective blocker of striatal dopaminergic receptors in rat brain and is apparently the simplest chemical structure known to exert dopaminergic blocking activity . It exhibits pronounced antihypertensive and weak sympatholytic activities in experimental animals .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)piperazine-1-carboxamide” is complex and requires advanced techniques for analysis .Chemical Reactions Analysis

The chemical reactions involving “N-(2-methoxyphenyl)piperazine-1-carboxamide” are diverse and can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxyphenyl)piperazine-1-carboxamide” include a refractive index of 1.575, a boiling point of 130-133°C at 0.1 mmHg, a melting point of 35-40°C, and a density of 1.095 g/mL at 25°C .科学的研究の応用

Synthesis of Antihypertensive Agents

N-(2-methoxyphenyl)piperazine-1-carboxamide: is a key intermediate in the synthesis of urapidil , an antihypertensive drug . Urapidil is used to treat essential hypertension and hypertensive emergencies due to its ability to lower peripheral blood pressure without affecting heart rate or intracranial pressure. It can cross the blood-brain barrier and activate the 5HT-1A receptor, providing central antihypertensive activity.

Neuroprotective Effects

This compound has been studied for its protective effects against neurotoxicity, particularly in the context of Alzheimer’s disease . It has shown potential as an acetylcholinesterase inhibitor, which is crucial for increasing central cholinergic neurotransmission, thereby alleviating symptoms associated with neurodegenerative diseases.

Aza-Michael Addition Reaction

In organic synthesis, N-(2-methoxyphenyl)piperazine-1-carboxamide is utilized in the Aza-Michael addition reaction to functionalize pyrazolylvinyl ketones . This reaction is significant for creating complex molecules with potential pharmacological applications.

Tröger’s Base Derivatives

The compound is used to prepare cyclic amine-substituted Tröger’s base derivatives . These derivatives have a wide range of applications, including as chiral ligands in asymmetric synthesis and as building blocks in supramolecular chemistry.

Functionalized Bis(mercaptoimidazolyl)borates

It serves as a precursor for the synthesis of functionalized bis(mercaptoimidazolyl)borates . These compounds are important in coordination chemistry and have applications in catalysis and materials science.

Dopamine Receptor Antagonism

N-(2-methoxyphenyl)piperazine-1-carboxamide: has been regarded as an antagonist of the dopamine receptor . Its effects on the dopaminergic system make it a candidate for research in neuropsychiatric disorders and drug addiction.

Pharmaceutical Formulations

Due to its pharmacological properties, this compound is also involved in the development of various pharmaceutical formulations, including injections, oral capsules, and even eye drops . This versatility highlights its importance in medical applications.

Food and Perfumery Industries

While not directly related to N-(2-methoxyphenyl)piperazine-1-carboxamide , its structural analogs, particularly pyrazine derivatives, are used extensively in the food and perfumery industries due to their unique aromatic properties . This indicates the potential for this compound to be modified and used in similar applications.

作用機序

Target of Action

N-(2-methoxyphenyl)piperazine-1-carboxamide primarily targets the α1D and α1A adrenoceptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction, neurotransmitter release, and cellular proliferation .

Mode of Action

This compound interacts with its targets by exhibiting high subtype-selectivity to both α1D and α1A adrenoceptors . The interaction results in the inhibition of cell viability and induction of apoptosis . Interestingly, these effects are α1-independent, suggesting that the compound may have additional targets or mechanisms of action .

Biochemical Pathways

It has been suggested that the compound induces apoptosis in an α1-independent manner This implies that it may affect pathways related to cell survival and death

Result of Action

N-(2-methoxyphenyl)piperazine-1-carboxamide exhibits significant cell viability inhibition and apoptotic induction .

Action Environment

Safety and Hazards

“N-(2-methoxyphenyl)piperazine-1-carboxamide” is classified as causing serious eye damage and skin corrosion . It is recommended to avoid breathing it, wash skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and call a poison center or doctor immediately if exposed or concerned .

将来の方向性

Recent developments in the synthesis of piperazine derivatives, including “N-(2-methoxyphenyl)piperazine-1-carboxamide”, have focused on new methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These developments suggest promising future directions for research and application of this compound.

特性

IUPAC Name |

N-(2-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHZEKUNXNECCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)piperazine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)